(Azetidin-3-yl)methanethiol
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Overview
Description
(Azetidin-3-yl)methanethiol is a chemical compound with the molecular formula C4H9NS and a molecular weight of 103.19 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a methanethiol group, which consists of a methyl group attached to a thiol group (–SH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Azetidin-3-yl)methanethiol typically involves the reaction of azetidine with methanethiol under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction is conducted at a temperature range of 0-25°C to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield . The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(Azetidin-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Substituted azetidines.
Scientific Research Applications
(Azetidin-3-yl)methanethiol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (Azetidin-3-yl)methanethiol involves its interaction with specific molecular targets and pathways . The thiol group can form covalent bonds with proteins and enzymes, leading to the modulation of their activity . The azetidine ring may also interact with biological receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(Azetidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(Azetidin-3-yl)methylamine: Contains an amine group instead of a thiol group.
Uniqueness
(Azetidin-3-yl)methanethiol is unique due to the presence of both an azetidine ring and a thiol group, which imparts distinct chemical reactivity and biological activity . The combination of these functional groups allows for diverse applications in various fields of research .
Properties
IUPAC Name |
azetidin-3-ylmethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c6-3-4-1-5-2-4/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPRZOZSPMZDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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